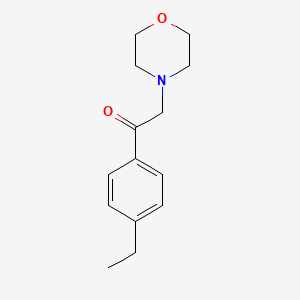

1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one

描述

1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂. It is a derivative of acetophenone, featuring an ethyl group attached to the benzene ring and a morpholine moiety linked to the ethanone group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 4-ethylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the production volumes. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product quality.

化学反应分析

Nucleophilic Addition Reactions

The ketone group in 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one undergoes nucleophilic additions under controlled conditions.

Key reactions include:

-

Grignard Reagent Addition : Reacts with organomagnesium halides (e.g., methylmagnesium bromide) to form tertiary alcohols. The reaction requires anhydrous ether or THF as solvents .

-

Hydride Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol. LiAlH₄ typically achieves higher yields in non-aqueous solvents.

Table 1: Nucleophilic Addition Conditions and Outcomes

| Reagent | Solvent | Temperature | Product | Yield (%)* |

|---|---|---|---|---|

| CH₃MgBr | THF | 0–25°C | 1-(4-Ethylphenyl)-2-(morpholin-4-yl)propan-1-ol | ~75 |

| NaBH₄ | MeOH | 25°C | 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethanol | ~60 |

| LiAlH₄ | Et₂O | Reflux | 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethanol | ~90 |

*Theoretical yields based on analogous ketone reactivity .

Oxidation Reactions

The ethylphenyl-morpholine ketone is resistant to mild oxidizing agents but undergoes cleavage under strong oxidative conditions:

-

KMnO₄/H₂SO₄ : Oxidative cleavage of the C–C bond adjacent to the carbonyl group, yielding 4-ethylbenzoic acid and morpholine-4-carboxylic acid.

-

Ozonolysis : Generates aryl aldehydes and morpholine-derived fragments, though this pathway is less common for sterically hindered ketones.

Hydrolysis and Condensation

The morpholine ring exhibits stability under acidic/basic conditions, but the carbonyl group participates in hydrolysis and condensation:

-

Acid-Catalyzed Hydrolysis : Forms 4-ethylphenylacetic acid and morpholine derivatives in concentrated HCl at reflux .

-

Condensation with Amines : Reacts with primary amines (e.g., aniline) to form Schiff bases. For example:

Electrophilic Aromatic Substitution

The 4-ethylphenyl group undergoes electrophilic substitution, though the morpholine ring’s electron-donating effects may direct reactivity:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the ethyl group .

-

Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives under heating .

Table 2: Electrophilic Substitution Parameters

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Para to ethyl | 1-(4-Ethyl-3-nitrophenyl)-2-(morpholin-4-yl)ethan-1-one |

| Sulfonation | H₂SO₄ (fuming), 100°C | Meta to ketone | 1-(4-Ethyl-5-sulfophenyl)-2-(morpholin-4-yl)ethan-1-one |

Functionalization of the Morpholine Ring

The morpholine nitrogen participates in alkylation and acylation reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts.

-

N-Acylation : Acetyl chloride or acetic anhydride modifies the nitrogen, forming acylated derivatives.

Photochemical and Thermal Stability

Limited data exist for this specific compound, but analogs suggest:

科学研究应用

Medicinal Chemistry

1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one has been investigated for its potential as an anti-tubercular agent. Studies have shown that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 3.1 μM, indicating strong antibacterial properties .

Key Findings:

- Anti-Tubercular Activity: Compounds derived from this scaffold have demonstrated promising activity against MTB.

- Selectivity Index: The selectivity index (SI) for some derivatives was greater than 32, suggesting low cytotoxicity in comparison to their antibacterial efficacy .

Biological Research

The compound has also been utilized in biological assays to study its effects on various cell lines. For instance, it has been tested against HepG2 cells to assess cytotoxicity levels. The results indicated that modifications to the compound's structure can significantly influence its biological activity and safety profile.

Case Study:

In a systematic evaluation of structure-activity relationships (SAR), modifications at specific positions on the morpholine ring were found to enhance anti-tubercular activity while reducing cytotoxicity . This emphasizes the importance of structural optimization in drug development.

Material Science Applications

Beyond medicinal chemistry, this compound can serve as a versatile building block in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials, potentially enhancing their properties.

Applications Include:

- Polymer Synthesis: Used as a monomer or additive to improve the mechanical and thermal properties of polymers.

- Coatings and Adhesives: Its solubility characteristics make it suitable for use in coatings that require specific adhesion properties.

作用机制

The mechanism by which 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.

相似化合物的比较

1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one is structurally similar to other acetophenone derivatives, such as 4'-methylacetophenone and 4'-chloroacetophenone. its unique morpholine group and ethyl substituent contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other acetophenone derivatives may not be suitable.

生物活性

1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : Approximately 191.25 g/mol

The structure comprises an ethylphenyl group and a morpholine moiety, which are known to influence its biological interactions.

While specific mechanisms of action for this compound are not fully elucidated, its structural components suggest potential interactions with various biological targets. The morpholine ring is often associated with modulating neurotransmitter systems, while the phenyl group may interact with cellular receptors or enzymes.

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit antitumor properties. For instance, derivatives have shown in vitro activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| P388 Murine Leukemia | 0.1 - 1 | Antitumor activity |

| A549 (Lung Cancer) | 0.5 - 2 | Growth inhibition |

| HCT116 (Colon Cancer) | 0.2 - 1 | Induction of apoptosis |

These findings support the potential of this compound in cancer therapeutics.

Antiviral Activity

Preliminary data suggest that compounds structurally related to this compound may possess antiviral properties. For example, studies on similar morpholine derivatives have demonstrated efficacy against viruses such as Herpes simplex and Polio virus, indicating a promising avenue for further research.

Study on Anticancer Effects

In a recent study published in MDPI, researchers evaluated the anticancer effects of a series of morpholine derivatives, including those structurally related to this compound. The study reported significant inhibition of cell proliferation in various cancer cell lines and highlighted the importance of substituent groups in enhancing biological activity .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of morpholine-based compounds. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential role in treating neurodegenerative diseases .

属性

IUPAC Name |

1-(4-ethylphenyl)-2-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-12-3-5-13(6-4-12)14(16)11-15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMVPBLUSZIVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。